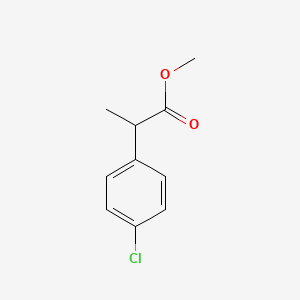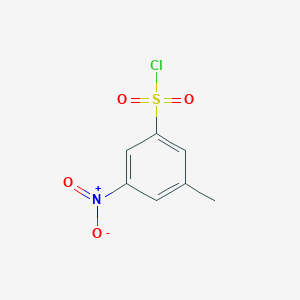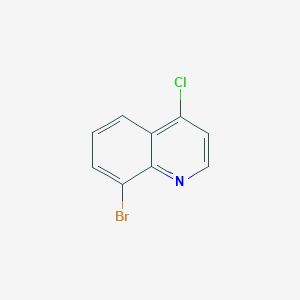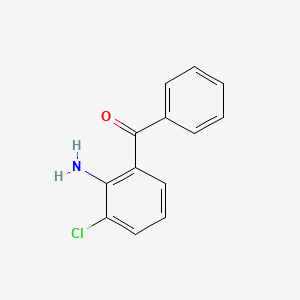
(2-Amino-3-chlorophenyl)(phenyl)methanone
Vue d'ensemble
Description
2-Amino-3-chlorophenyl)(phenyl)methanone, also known as 2-Amino-3-chloro-phenyl-phenylmethanone, is an organic compound with a molecular formula of C12H10ClNO. It is a colorless solid that is soluble in most organic solvents. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of dyes and pigments.
Applications De Recherche Scientifique
Crystal and Molecular Structures
- Research on similar compounds, like 2-aminothiophene derivatives, has focused on their crystal and molecular structures. These compounds, which are potential allosteric enhancers at the human A1 adenosine receptor, exhibit specific crystallization patterns and intramolecular hydrogen bonding influencing molecular conformation (Kubicki et al., 2012).
Synthesis and Characterization
- The synthesis and characterization of Fe (III) complex with an azo dye derived from (2-Amino-5-Chlorophenyl) phenyl methanone has been explored. This involves elemental analysis, IR, UV-Visible and Mossbauer spectral studies, along with thermal stability assessments (Mini et al., 2013).
Density Functional Theory and Docking Studies
- Novel compounds related to (2-Amino-3-chlorophenyl)(phenyl)methanone have been synthesized and analyzed using density functional theory (DFT) and molecular docking studies. These studies provide insights into the antibacterial activity of the compounds (Shahana & Yardily, 2020).
Antiinflammatory Activity
- A series of 4-aminobenzophenones, including derivatives of this compound, were synthesized and shown to have high antiinflammatory activity. These compounds were effective in inhibiting the release of proinflammatory cytokines (Ottosen et al., 2003).
Synthesis and Biological Activity Evaluation
- Methanone derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. The study includes the preparation of various derivatives and their spectral characterization (Thirunarayanan, 2016).
Mécanisme D'action
Target of Action
It is known that this compound can be used in the synthesis of benzodiazepines , which primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Mode of Action
In the synthesis of benzodiazepines, it is likely that this compound interacts with other reactants to form complex structures that can bind to and modulate the activity of their target receptors .
Biochemical Pathways
It is known that this compound is a key intermediate in the synthesis of benzodiazepines . Benzodiazepines are known to enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Pharmacokinetics
The pharmacokinetics of benzodiazepines, which can be synthesized from this compound, have been extensively studied .
Result of Action
Benzodiazepines, which can be synthesized from this compound, are known to enhance the effect of the neurotransmitter gaba, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .
Action Environment
It is known that benzophenone derivatives can be influenced by environmental factors such as light and temperature .
Analyse Biochimique
Biochemical Properties
(2-Amino-3-chlorophenyl)(phenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the enzyme’s activity, either inhibiting or enhancing its function, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation rates .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds. These interactions can lead to changes in metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. For instance, it may be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .
Propriétés
IUPAC Name |
(2-amino-3-chlorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSDGBPFXACKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497492 | |
| Record name | (2-Amino-3-chlorophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5621-66-9 | |
| Record name | (2-Amino-3-chlorophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-chlorobenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS3G2YD8QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)
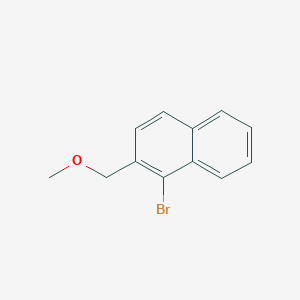


![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)


![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)
